molecular formula C22H19FN2O5S B2750845 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922010-72-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2750845
CAS No.: 922010-72-8
M. Wt: 442.46
InChI Key: OBXIAZHNSSRRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepin derivatives . These compounds are known for their selective inhibitory action on the Dopamine D2 receptor .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide have been extensively studied. These compounds are synthesized through various chemical reactions, including the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones utilizing SNAr methodology on AMEBA resin. This process demonstrates flexibility and yields products with excellent purity, highlighting the potential for developing a diverse library of compounds for further pharmacological exploration (Ouyang, Tamayo, & Kiselyov, 1999).

Anticancer Activity

Some derivatives have shown significant anticancer activities. For instance, novel aminothiazole-paeonol derivatives, including structures related to the compound , were synthesized and evaluated for their anticancer effect on various cancer cell lines. These compounds exhibited high anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), with certain derivatives showing potent inhibitory activity. This suggests that such compounds could be promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Antimicrobial and Antifungal Activity

Compounds bearing the dibenzo[b,f][1,4]oxazepin moiety have also been synthesized and tested for their antimicrobial and antifungal activities. The research indicates that these compounds possess varying degrees of efficacy against microbial and fungal pathogens, suggesting their potential use in treating infections (Zareef et al., 2007).

Enantioselective Synthesis

The enantioselective synthesis of compounds containing the dibenzo[b,f][1,4]oxazepin skeleton is of significant interest. For example, the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This highlights the potential of these compounds in asymmetric synthesis and their application in producing chiral molecules with specific biological activities (Munck et al., 2017).

Mechanism of Action

Compounds of this class are known to be selective inhibitors of the Dopamine D2 receptor . They can potentially be used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-3-25-18-6-4-5-7-21(18)30-19-10-8-14(12-16(19)22(25)26)24-31(27,28)15-9-11-20(29-2)17(23)13-15/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXIAZHNSSRRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.